N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride
Description
N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is a hydrazonoyl chloride derivative characterized by a 4-bromophenyl group and a phenyl ketone moiety. Hydrazonoyl chlorides are reactive intermediates widely used in synthesizing heterocyclic compounds, such as triazolines and pyrazoles, due to their ability to participate in cycloaddition and nucleophilic substitution reactions .
Properties
IUPAC Name |
(1Z)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMKMEYLBCKTBP-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Br)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl Chloride
Synthesis of the Hydrazide Precursor
The synthesis begins with the preparation of N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazide , the direct precursor to the target compound. This hydrazide is synthesized via nucleophilic acyl substitution between methyl 2-oxo-2-phenylacetate and 4-bromophenylhydrazine (Figure 1).
Reaction Conditions:
- Solvent: Anhydrous propanol or ethanol
- Temperature: 80°C
- Duration: 10–12 hours
- Yield: 74–80% after recrystallization
The reaction proceeds via attack of the hydrazine’s nucleophilic amine on the ester carbonyl, releasing methanol and forming the hydrazide. Excess hydrazine ensures complete conversion, while protic solvents stabilize intermediates.
Chlorination with Thionyl Chloride
The hydrazide is converted to the hydrazonoyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions (Scheme 1).
Optimized Protocol:
- Reagents: Hydrazide (1 equiv), SOCl₂ (2.5 equiv)
- Solvent: Dry toluene
- Temperature: 70°C
- Duration: 3–4 hours
- Workup: Filtration, solvent evaporation, and recrystallization from cyclohexane
- Yield: 56–67%
Mechanistic Insights:
SOCl₂ acts as both a chlorinating agent and dehydrating agent, replacing the hydrazide’s hydroxyl group with chlorine and eliminating water. The reaction is monitored via IR spectroscopy for the disappearance of the N–H stretch (3200–3300 cm⁻¹) and the emergence of C=N and C–Cl bands.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Solvent Effects
- Toluene vs. Dichloromethane: Toluene’s high boiling point (110°C) facilitates reflux, whereas dichloromethane (40°C) requires lower temperatures, slowing kinetics.
- Polar aprotic solvents (DMF, DMSO): Avoided due to side reactions with SOCl₂.
Stoichiometry and Catalysis
Analytical Characterization
The compound is characterized by:
Spectroscopic Data
- IR (KBr): 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 680 cm⁻¹ (C–Cl).
- ¹H NMR (CDCl₃): δ 7.85–7.40 (m, 9H, aromatic), 3.90 (s, 2H, CH₂).
- ¹³C NMR: δ 187.2 (C=O), 155.6 (C=N), 132.1–128.3 (aromatic carbons).
Elemental Analysis
Applications and Derivatives
This compound serves as a precursor for:
- Antimicrobial agents: Bis-pyrrole derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli.
- Herbicides: Hydrazonoyl chlorides inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
- Click chemistry substrates: Copper-catalyzed cycloadditions with terminal alkynes yield pyrazoles with >90% regioselectivity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
The compound N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is a hydrazonoyl halide that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by scientific findings and case studies.
Medicinal Chemistry
This compound has been investigated for its biological activities:
- Antimicrobial Activity : Research indicates that hydrazonoyl halides exhibit significant antimicrobial properties. This compound has shown efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies have demonstrated that derivatives of hydrazonoyl compounds can inhibit cancer cell proliferation. The bromophenyl group is particularly noted for enhancing the cytotoxic effects against certain cancer cell lines .
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules:
- Synthesis of Pyrazoles : It can be used to synthesize pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects . The reaction conditions typically involve a condensation reaction with appropriate substrates under controlled temperatures.
Agricultural Applications
Hydrazonoyl compounds have been explored for their herbicidal properties:
- Herbicidal Activity : The compound has been evaluated for its potential use in agriculture as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways could lead to the development of effective herbicides .
Material Science
In material science, hydrazonoyl halides are being studied for their potential applications in:
- Polymer Chemistry : They can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength, which are valuable in industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, showing a significant zone of inhibition compared to control groups.
Case Study 2: Synthesis of Anticancer Agents
In another research project, the compound was reacted with various hydrazine derivatives to produce novel anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines, revealing promising results that suggest further development into therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table summarizes key structural differences and similarities:
Key Insights :
- The presence of a hydrazonoyl chloride group distinguishes the target compound from sulfonamides (e.g., Br-LED209) or amides (e.g., quinoline-carboxamide), enabling unique reactivity in cycloadditions .
- Electron-withdrawing groups like the 4-bromophenyl substituent enhance electrophilicity, facilitating nucleophilic attacks in synthesis .
Key Insights :
- Microwave irradiation (e.g., for quinoline-carboxamide) improves efficiency compared to traditional reflux methods .
- Lower yields in 2-Amino-5-Bromophenol Hydrochloride synthesis suggest challenges in hydrolysis steps .
Key Insights :
- Hydrazonoyl chlorides are versatile in forming heterocycles, critical in drug discovery .
- Br-LED209’s thiourea group enables specific bioactivity, unlike the target compound’s reactivity .
Biological Activity
N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is a hydrazonoyl halide that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazonoyl derivatives known for their versatility and efficacy in various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound features a bromophenyl group attached to a hydrazone moiety, which is essential for its biological interactions. The presence of the carbonyl group enhances its reactivity, making it suitable for various synthetic transformations and biological evaluations.
Antimicrobial Activity
Hydrazonoyl halides, including this compound, have demonstrated significant antimicrobial properties . Studies indicate that these compounds exhibit potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of hydrazonoyl derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In particular, studies have reported that certain derivatives can act as effective inhibitors of specific kinases involved in cancer progression.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties . Research suggests that these compounds can modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory cascade .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various hydrazonoyl halides, including this compound, revealed that these compounds significantly inhibited the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 10 µg/mL against E. coli and S. aureus.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 10 | 15 |
| Control Antibiotic (e.g., Ampicillin) | 5 | 8 |
Case Study 2: Anticancer Activity
In vitro studies assessing the anticancer activity of this compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 12 | 70 |
| A549 (Lung) | 15 | 65 |
Q & A
Q. What are the recommended synthetic routes for N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride, and how can reaction conditions be optimized?
The compound can be synthesized via hydrazonoyl chloride formation, typically involving condensation of a ketone (e.g., 2-oxo-2-phenylethanone) with a substituted hydrazine (e.g., 4-bromophenylhydrazine), followed by chlorination using reagents like thionyl chloride. Optimization strategies include:
- Design of Experiments (DoE): Systematic variation of temperature, stoichiometry, and solvent polarity to maximize yield. Flow chemistry setups enable precise control over reaction parameters .
- By-product Analysis: Monitor intermediates via HPLC or GC-MS to identify side reactions (e.g., over-chlorination) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm the hydrazonoyl chloride moiety and aryl substitution patterns. The deshielded carbonyl signal (~170 ppm in C NMR) is diagnostic .
- X-ray Crystallography: Resolves stereoelectronic effects, such as the planarity of the hydrazonoyl group and dihedral angles between aryl rings (e.g., see analogous structures in ).
- Elemental Analysis: Validates purity, especially critical for halogen content (Br, Cl) .
Q. How does the reactivity of this compound compare to other hydrazonoyl chlorides in nucleophilic substitution reactions?
The electron-withdrawing 4-bromophenyl group enhances electrophilicity at the hydrazonoyl chloride center, facilitating reactions with:
- Amines: Forms hydrazones under mild conditions (e.g., room temperature, DCM solvent) .
- Thiols: Thioether linkages form preferentially in basic media, with competing hydrolysis minimized by anhydrous conditions .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s reactivity and biological interactions?
- Density Functional Theory (DFT): Models transition states for cycloaddition reactions (e.g., [3+2] with alkenes) and calculates Fukui indices to identify electrophilic hotspots .
- Molecular Docking: Screens against protein targets (e.g., kinases) to predict binding affinities, leveraging the bromophenyl group’s hydrophobic interactions .
Q. How can this compound serve as a precursor in heterocyclic synthesis for drug discovery?
- Pyrazole and Triazole Formation: Reacts with β-ketoesters or alkynes under Huisgen conditions to generate nitrogen-containing heterocycles. The bromine substituent allows further functionalization via Suzuki coupling .
- Antimicrobial Activity: Derivatives exhibit MIC values <10 µg/mL against S. aureus in structure-activity relationship (SAR) studies, attributed to the bromine’s lipophilicity enhancing membrane penetration .
Q. What strategies mitigate stability issues during storage or reaction?
- Light Sensitivity: Store in amber vials under inert atmosphere; degradation products include hydrolyzed hydrazides, detectable via TLC .
- Thermal Decomposition: Differential Scanning Calorimetry (DSC) identifies safe temperature thresholds (<40°C). Stabilizers like BHT (0.1% w/w) reduce radical-mediated degradation .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Meta-analysis: Compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., FeCl vs. ZnCl) across studies. Contradictions often arise from trace moisture or impurities in starting materials .
- Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, incubation times) for biological evaluations. For example, cytotoxicity discrepancies may stem from varying MTT assay protocols .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
